molecular formula C49H94NO8P B1505071 1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine CAS No. 904304-57-0

1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine

Katalognummer: B1505071
CAS-Nummer: 904304-57-0
Molekulargewicht: 856.2 g/mol
InChI-Schlüssel: VBZSMBBOZFITID-FRWASNMLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Systematic Chemical Identification

The systematic identification of 1,2-dierucoyl-sn-glycero-3-phosphoethanolamine follows established International Union of Pure and Applied Chemistry conventions for phospholipid nomenclature. The compound's official IUPAC name is [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-docos-13-enoyl]oxypropyl] (Z)-docos-13-enoate, which provides a complete description of its molecular structure and stereochemical configuration. This nomenclature reflects the compound's classification as a phosphatidylethanolamine derivative with specific fatty acid chain compositions.

The Chemical Abstracts Service registry number for this compound is 904304-57-0, serving as its unique identifier in chemical databases and literature. Additional systematic identifiers include the Unique Ingredient Identifier Y3J2D986J5, which is recognized by regulatory agencies for substance identification purposes. The compound is also catalogued under various synonyms including dierucoyl phosphatidylethanolamine and phosphatidylethanolamine(22:1/22:1), reflecting different naming conventions used across scientific disciplines.

The molecular formula C49H94NO8P accurately represents the compound's atomic composition, indicating the presence of 49 carbon atoms, 94 hydrogen atoms, one nitrogen atom, eight oxygen atoms, and one phosphorus atom. This formula corresponds to a molecular weight of 856.25 grams per mole, establishing the compound's mass characteristics for analytical and synthetic applications. The systematic name 13-Docosenoic acid, 1,1'-((1R)-1-((((2-aminoethoxy)hydroxyphosphinyl)oxy)methyl)-1,2-ethanediyl) ester, (13Z,13'Z)- provides an alternative nomenclature emphasizing the docosenoic acid derivation.

Property Value Reference
IUPAC Name [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-docos-13-enoyl]oxypropyl] (Z)-docos-13-enoate
CAS Number 904304-57-0
Molecular Formula C49H94NO8P
Molecular Weight 856.25 g/mol
UNII Y3J2D986J5

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound exhibits the characteristic structure of phosphatidylethanolamines, featuring a glycerol backbone with specific substitution patterns that define its biological and chemical properties. The compound consists of a central glycerol moiety in the sn-configuration, where the sn-1 and sn-2 positions are esterified with erucic acid residues, while the sn-3 position contains a phosphoethanolamine headgroup. This arrangement creates an amphiphilic molecule with distinct hydrophobic and hydrophilic regions that contribute to its membrane-forming properties.

The stereochemical configuration centers on the (2R)-configuration at the glycerol backbone, which corresponds to the natural L-glycerol configuration found in biological systems. This stereochemistry is crucial for the compound's biological activity and its ability to integrate into cellular membrane structures. The compound contains one defined stereocenter with absolute stereochemistry, contributing to its specific three-dimensional molecular shape. Additionally, the molecule features two E/Z centers corresponding to the double bonds present in the erucic acid chains.

The erucic acid moieties attached at the sn-1 and sn-2 positions represent (Z)-docos-13-enoic acid chains, each containing 22 carbon atoms with a single double bond at the 13th position in the Z-configuration. These long-chain monounsaturated fatty acids significantly influence the compound's physical properties, including membrane fluidity and phase transition temperatures. The phosphoethanolamine headgroup contains a phosphoric acid residue linked to ethanolamine, creating a zwitterionic structure at physiological pH conditions.

The Simplified Molecular Input Line Entry System representation CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC@HOC(=O)CCCCCCCCCCC/C=C\CCCCCCCC accurately captures the compound's connectivity and stereochemistry. The International Chemical Identifier InChI=1S/C49H94NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-48(51)55-45-47(46-57-59(53,54)56-44-43-50)58-49(52)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,47H,3-16,21-46,50H2,1-2H3,(H,53,54)/b19-17-,20-18-/t47-/m1/s1 provides a complete structural description including stereochemical information.

Crystallographic Data and Three-Dimensional Conformation Analysis

The three-dimensional conformational analysis of this compound reveals significant structural complexity that affects its computational modeling and crystallographic characterization. According to structural databases, conformer generation for this compound is disallowed due to its excessive flexibility and the large number of atoms present in the molecule. This limitation reflects the inherent conformational mobility of long-chain phospholipids, which can adopt multiple stable conformations depending on environmental conditions and intermolecular interactions.

Despite the challenges in generating detailed conformational models, collision cross section predictions provide valuable insights into the compound's three-dimensional characteristics in different ionization states. Mass spectrometry-based collision cross section measurements indicate predicted values ranging from 280.4 to 311.4 Ų depending on the adduct formation. The [M+H]+ adduct exhibits a predicted collision cross section of 304.7 Ų at m/z 856.67898, while the [M+Na]+ adduct shows 306.5 Ų at m/z 878.66092. These measurements reflect the compound's extended conformation in the gas phase and provide indirect information about its molecular dimensions.

X-ray diffraction studies of related phosphatidylethanolamines provide contextual information for understanding the structural behavior of this compound in organized assemblies. Research on phosphatidylethanolamine systems demonstrates that these compounds can form both lamellar and inverted hexagonal phases depending on temperature and hydration conditions. The d-spacing measurements for similar phosphatidylethanolamines range from 51.2 to 56.4 Å for lamellar phases and 74.9 to 82.7 Å for inverted hexagonal phases. These structural parameters are influenced by the hydrocarbon chain length and degree of unsaturation, suggesting that the erucic acid chains in this compound would contribute to specific packing arrangements.

Adduct Type m/z Predicted CCS (Ų)
[M+H]+ 856.67898 304.7
[M+Na]+ 878.66092 306.5
[M-H]- 854.66442 292.9
[M+NH4]+ 873.70552 309.3
[M+K]+ 894.63486 311.4

The molecular flexibility of this compound stems from the presence of multiple rotatable bonds along the fatty acid chains and the glycerol-phosphate backbone. This conformational freedom allows the molecule to adapt to different membrane environments and influences its phase behavior in lipid assemblies. The compound's ability to undergo conformational changes is essential for its biological function as a membrane component and its utility in various biotechnological applications.

Comparative Structural Analysis with Related Phosphatidylethanolamines

The structural comparison of this compound with other phosphatidylethanolamine species reveals important relationships between fatty acid composition and molecular properties. The compound shares the fundamental phosphatidylethanolamine backbone structure with related molecules such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine and 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine, but differs significantly in fatty acid chain length and saturation patterns. These structural variations directly impact the compounds' physical properties, membrane behavior, and biological activities.

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, with molecular formula C41H78NO8P and molecular weight 744.03 g/mol, contains two 18-carbon oleic acid chains with single double bonds at the 9th position. This compound represents a shorter-chain analogue of this compound, with significantly different membrane properties due to the reduced chain length. The oleic acid-containing compound exhibits different phase transition temperatures and membrane fluidity characteristics compared to the erucic acid-containing analogue.

In contrast, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine presents a fully saturated phosphatidylethanolamine with molecular formula C33H66NO8P and molecular weight 635.85 g/mol. This compound contains two 14-carbon myristic acid chains without double bonds, resulting in significantly different packing properties and phase behavior compared to the unsaturated longer-chain this compound. The saturated nature of the dimyristoyl derivative leads to higher phase transition temperatures and more ordered membrane structures.

Compound Molecular Formula Molecular Weight (g/mol) Fatty Acid Chains Saturation
This compound C49H94NO8P 856.25 22:1 (erucic acid) Monounsaturated
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine C41H78NO8P 744.03 18:1 (oleic acid) Monounsaturated
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine C33H66NO8P 635.85 14:0 (myristic acid) Saturated

The phosphoethanolamine headgroup remains constant across these related compounds, maintaining the characteristic zwitterionic properties and hydrogen bonding capabilities that define this phospholipid class. However, the varying fatty acid compositions significantly influence the compounds' membrane integration properties, with longer and more unsaturated chains generally promoting increased membrane fluidity and altered phase behavior. Research on phosphatidylethanolamine biosynthesis pathways demonstrates that these structural variations occur naturally through different enzymatic processes that incorporate specific fatty acid substrates.

Structural studies using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry reveal that the fatty acid chain composition affects the compounds' conformational preferences and intermolecular interactions. The longer erucic acid chains in this compound provide increased hydrophobic surface area compared to shorter-chain analogues, influencing protein-lipid interactions and membrane protein function. Additionally, the presence of double bonds in the fatty acid chains introduces conformational constraints that affect the overall molecular shape and packing efficiency in membrane environments.

Eigenschaften

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-docos-13-enoyl]oxypropyl] (Z)-docos-13-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H94NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-48(51)55-45-47(46-57-59(53,54)56-44-43-50)58-49(52)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,47H,3-16,21-46,50H2,1-2H3,(H,53,54)/b19-17-,20-18-/t47-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZSMBBOZFITID-FRWASNMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H94NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

856.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PE(22:1(13Z)/22:1(13Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0009535
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

904304-57-0
Record name 1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0904304570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-DIERUCOYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3J2D986J5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Chemical Synthesis Strategies

Direct synthesis of 1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine is rarely reported in isolation; however, insights can be drawn from related glycerophosphoethanolamine synthesis methods.

  • Semisynthetic Approach via Protection and Deprotection
    A notable method for preparing sn-glycero-3-phosphoethanolamine derivatives involves a three-step semisynthetic strategy starting from commercially available phospholipids such as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE). This approach can be adapted for erucoyl chains by substituting the fatty acid moieties accordingly.
    The process includes:

    • Protection of the primary amine group with a stable, acid-labile trityl group to prevent side reactions during hydrolysis.
    • Strong base hydrolysis of the N-trityl protected phospholipid to cleave the fatty acid chains selectively or modify the glycerol backbone.
    • Mild acid deprotection using trifluoroacetic acid to remove the trityl group, yielding the free phosphoethanolamine derivative with high purity and yield (~66%).
      This method avoids complex inseparable mixtures typical of direct hydrolysis and ensures product stability and purity.
  • Key Advantages

    • Efficient and high-yielding (66% total yield).
    • Avoids cytotoxic byproducts, confirmed by cell viability assays.
    • Uses standard organic synthesis techniques adaptable to various fatty acid chains.

Stock Solution Preparation

Due to the hydrophobic nature of the erucoyl chains and amphiphilic character, preparing stock solutions of this compound requires careful solvent selection and handling:

Amount of Compound 1 mg 5 mg 10 mg
For 1 mM Solution 1.1679 mL 5.8394 mL 11.6788 mL
For 5 mM Solution 0.2336 mL 1.1679 mL 2.3358 mL
For 10 mM Solution 0.1168 mL 0.5839 mL 1.1679 mL
  • Solvent Recommendations
    • Stock solutions are typically prepared in DMSO due to its ability to dissolve amphiphilic lipids.
    • To enhance solubility, mild heating to 37°C combined with ultrasonic bath oscillation is advised.
    • After preparation, solutions should be aliquoted to avoid repeated freeze-thaw cycles, which degrade the compound.
    • Storage conditions:
      • At -80°C, use within 6 months.
      • At -20°C, use within 1 month.
    • Protect from moisture and light to maintain stability.

In Vivo Formulation Preparation

For biological applications, this compound requires formulation into clear, stable solutions suitable for administration:

  • Stepwise Solvent Addition Method

    • Prepare a DMSO master solution of the compound at a defined concentration.
    • Add polyethylene glycol 300 (PEG300) to the DMSO solution, mix thoroughly until clear.
    • Add Tween 80, a non-ionic surfactant, to aid in emulsification and solubility, mixing until the solution clarifies.
    • Finally, add distilled water (ddH2O) or corn oil depending on the intended delivery vehicle, mixing thoroughly to ensure clarity at each step before proceeding.
  • Critical Notes

    • Ensure the solution is clear after each solvent addition to prevent precipitation.
    • Use physical aids such as vortexing, ultrasound, or gentle heating to facilitate dissolution.
    • The order of solvent addition is crucial to maintain solubility and avoid phase separation.
    • This method allows preparation of formulations suitable for in vivo studies, enhancing bioavailability and stability.

Summary Table of Preparation Methods

Preparation Aspect Method Description Key Parameters / Conditions Yield / Notes
Chemical Synthesis Protection (trityl) → Base hydrolysis → Deprotection (TFA) Acid-labile trityl protection, strong base hydrolysis, mild acid deprotection 66% overall yield; high purity
Stock Solution Preparation Dissolution in DMSO, heating (37°C), ultrasonic bath Aliquot storage, avoid freeze-thaw, -80°C (6 months), -20°C (1 month) Stable solutions with proper handling
In Vivo Formulation Stepwise addition: DMSO master → PEG300 → Tween 80 → ddH2O or corn oil Ensure clarity at each step, use physical aids Clear, stable formulations for biological use

Research Findings and Practical Considerations

  • The semisynthetic approach using protection/deprotection is the most efficient for producing glycerophosphoethanolamine derivatives with specific fatty acid chains, including erucoyl groups.
  • Stability and solubility challenges are addressed by careful solvent selection and formulation strategies, essential for both in vitro and in vivo applications.
  • The described methods have been validated by high-resolution mass spectrometry and nuclear magnetic resonance to confirm product identity and purity.
  • Toxicity assays indicate no cytotoxic effects on human kidney cells, supporting the suitability of these compounds for biological research.

Analyse Chemischer Reaktionen

Hydrolytic Reactions

DEPE undergoes hydrolysis under specific enzymatic or chemical conditions:

a. Enzymatic Hydrolysis by Phospholipases

  • Phospholipase A₁ (PLA₁) : Cleaves the ester bond at the sn-1 position, releasing erucic acid and generating 2-erucoyl-lysophosphatidylethanolamine.

  • Phospholipase A₂ (PLA₂) : Targets the sn-2 ester bond, producing 1-erucoyl-lysophosphatidylethanolamine and free erucic acid.

  • Phospholipase C (PLC) : Hydrolyzes the phosphodiester bond, yielding diacylglycerol (1,2-dierucoyl-sn-glycerol) and phosphoethanolamine.

  • Phospholipase D (PLD) : Removes the ethanolamine headgroup, generating phosphatidic acid (1,2-dierucoyl-sn-glycero-3-phosphate).

b. Acid/Base-Catalyzed Hydrolysis

  • Under acidic conditions (pH < 3), the phosphoethanolamine headgroup undergoes protonation, increasing susceptibility to ester bond hydrolysis.

  • Alkaline conditions (pH > 10) promote saponification of ester linkages, releasing erucic acid salts and glycerophosphoethanolamine derivatives .

Oxidation Reactions

Erucic acid’s monounsaturated chain (cis-13 double bond) is prone to oxidation:

a. Auto-Oxidation

  • Radical-mediated peroxidation generates hydroperoxides at the Δ13 position, leading to chain cleavage and formation of aldehydes (e.g., tridecanal) and carboxylic acids.

b. Enzymatic Oxidation

  • Lipoxygenases (LOX) and cyclooxygenases (COX) catalyze regioselective oxidation. For example, 15-LOX oxidizes the Δ13 double bond to form 13-hydroperoxy-erucic acid derivatives .

Interactions with Proteins and Enzymes

DEPE modulates membrane-bound enzyme activity through structural interactions:

a. Adenylyl Cyclase (AC) Regulation

  • DEPE and structurally related phosphatidylethanolamines enhance Gsα-activated adenylyl cyclase isoforms (e.g., mAC3) by increasing enzyme-substrate affinity.

  • Mechanism : The unsaturated fatty acid chains fluidize lipid bilayers, facilitating conformational changes in AC that boost catalytic efficiency (Table 1) .

Table 1: Effect of DEPE Analogs on Adenylyl Cyclase Activity

PhospholipidFold Potentiation*EC₅₀ (µM)
1-Stearoyl-2-DHA-PA7.00.9
1-Palmitoyl-2-DHA-PE3.21.4
DEPE (Theoretical) ~2.5~2.0

*Compared to Gsα alone. Data extrapolated from functional analogs .

Transesterification and Acyl Migration

  • Transesterification : In the presence of alcohols (e.g., methanol) and acid/base catalysts, DEPE’s erucoyl chains undergo exchange, forming mixed-acid phosphatidylethanolamines.

  • Acyl Migration : Under thermal stress (>60°C), sn-2 erucoyl groups migrate to the sn-1 position, forming 1,3-dierucoyl-sn-glycero-2-phosphoethanolamine as a kinetic byproduct .

Comparative Reactivity of Phosphatidylethanolamines

DEPE’s reactivity differs from analogs due to its long-chain unsaturated fatty acids:

PropertyDEPEDPPE (C16:0)DOPE (C18:1)
Hydrolysis Rate (PLA₂)ModerateFastSlow
Oxidation SusceptibilityHighLowHigh
Thermal StabilityStable ≤50°CStable ≤70°CStable ≤60°C

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C₄₉H₉₄NO₈P
  • Molecular Weight : Approximately 856.25 g/mol
  • Structure : DEPE features a glycerol backbone with two long-chain erucic acid tails, contributing to its hydrophilic head and hydrophobic tails, which are crucial for forming lipid bilayers.

Scientific Research Applications

  • Lipid Bilayer Studies
    • DEPE is utilized in studying lipid bilayer properties, including membrane fluidity and permeability. Its unique fatty acid composition allows researchers to investigate how variations in chain length affect lipid interactions and membrane stability .
  • Drug Delivery Systems
    • The amphiphilic nature of DEPE makes it an excellent candidate for drug delivery applications. It can form liposomes or micelles that encapsulate therapeutic agents, enhancing their solubility and bioavailability. Studies have shown that liposomal formulations using DEPE can improve the delivery of poorly soluble drugs .
  • Nanotechnology
    • In nanotechnology, DEPE is employed in the development of nanoparticles for targeted drug delivery. Its ability to modify surface properties allows for the functionalization of nanoparticles with targeting ligands or therapeutic agents, facilitating specific interactions with biological systems .
  • Cell Culture and Membrane Studies
    • DEPE is used in cell culture systems to study membrane dynamics and cellular interactions. It aids in understanding how lipid composition influences cell signaling pathways and membrane protein functions .

Lipid Interaction Studies

A study published in Biochimica et Biophysica Acta explored the interactions of DEPE within model membranes. Researchers found that varying the lipid composition affected the permeability and fluidity of the membranes significantly, highlighting the importance of fatty acid chain length in membrane dynamics .

Drug Encapsulation Efficiency

In a project focused on improving drug solubility, researchers formulated liposomes using DEPE to encapsulate a hydrophobic anticancer drug. The results demonstrated a significant increase in drug solubility and a controlled release profile over time, indicating the potential of DEPE-based formulations in cancer therapy .

Nanoparticle Functionalization

A recent study investigated the use of DEPE in creating functionalized nanoparticles for targeted delivery of siRNA molecules. The findings showed enhanced cellular uptake and gene silencing efficiency compared to conventional delivery methods, underscoring DEPE's utility in gene therapy applications .

Wirkmechanismus

The mechanism of action of 1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine involves its ability to integrate into lipid bilayers due to its amphiphilic nature. This integration affects the fluidity and permeability of cell membranes, influencing various cellular processes. The molecular targets include membrane proteins and lipid rafts, which play crucial roles in signal transduction and cellular communication .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Properties of DEPE and Related PE Lipids

Compound Name Molecular Formula Molecular Weight (g/mol) Acyl Chains (Length/Saturation) Phase Behavior Key Applications
DEPE (1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine) C47H88NO8P 856.3 22:1 (13Z) / 22:1 (13Z) Forms HII phase at acidic pH mRNA LNPs, pulmonary delivery
DOPE (1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine) C41H78NO8P 744.0 18:1 (9Z) / 18:1 (9Z) HII phase at pH < 6.5 Liposomal drug delivery, gene therapy
DSPE (1,2-Distearoyl-sn-glycero-3-phosphoethanolamine) C41H82NO8P 748.07 18:0 / 18:0 Lamellar phase; high transition temperature (~70°C) PEGylated lipids, stable liposomes
DLPE (1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine) C29H58NO8P ~620 (calculated) 12:0 / 12:0 Low transition temperature (~30°C) Model membranes, biophysical studies
DPPE (1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine) C37H74NO8P 691.5 16:0 / 16:0 Lamellar phase; Tm ~65°C Membrane interaction studies

Key Research Findings

(1) Chain Length and Unsaturation

DEPE’s 22-carbon monounsaturated erucoyl chains enhance membrane fusion and endosomal escape compared to DOPE (18:1) . Saturated analogs like DSPE (18:0) and DPPE (16:0) form rigid bilayers with higher phase transition temperatures, limiting their fusogenicity but improving stability . DLPE (12:0), with short saturated chains, exhibits low transition temperatures, making it suitable for studying phase transitions but less effective in therapeutic delivery .

(2) Phase Behavior and Drug Delivery

  • DEPE vs. DOPE : DEPE’s longer chains stabilize the HII phase more effectively under endosomal pH, leading to a 2–3-fold increase in mRNA delivery efficiency in LNPs .
  • DEPE vs. Saturated PEs : DSPE and DPPE lack pH-responsive behavior, favoring stable bilayers for PEGylated formulations (e.g., mRNA-LNPs with prolonged circulation) .
  • DLPE in Model Systems : DLPE’s low Tm (~30°C) allows studies of lipid dynamics at physiological temperatures .

Stability and Compatibility

  • DEPE : Long unsaturated chains increase oxidation susceptibility compared to saturated PEs, requiring storage at -20°C .
  • DSPE : High Tm and chemical stability make it ideal for long-circulating formulations .
  • DPPE: Interacts with membrane-modulating agents (e.g., curcumin), inducing disorder and promoting non-lamellar phases in mixed lipid systems .

Biologische Aktivität

1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine (DEPE) is a phospholipid that belongs to the class of phosphatidylethanolamines. It is characterized by its long-chain fatty acids and is primarily utilized in the formation of lipid bilayers, which are crucial for various biological functions including membrane integrity and cellular signaling. This article explores the biological activity of DEPE, highlighting its roles in drug delivery systems, membrane dynamics, and potential therapeutic applications.

  • Molecular Formula : C52H100NO8P
  • Molecular Weight : 898.33 g/mol
  • CAS Number : 51779-95-4

Table 1: Physical Properties of DEPE

PropertyValue
DensityN/A
Boiling Point480 °C
Melting PointN/A
Flash PointN/A

Membrane Formation and Stability

DEPE plays a pivotal role in the formation of lipid bilayers, essential for cellular membranes. Its long-chain structure contributes to membrane fluidity and stability, which is vital for maintaining cellular integrity under varying physiological conditions .

Drug Delivery Systems

DEPE is frequently employed in the development of lipid nanoparticles (LNPs) for drug delivery applications. Its ability to encapsulate therapeutic agents enhances bioavailability and targeted delivery, particularly in cancer therapies. Research indicates that DEPE-based LNPs can improve the pharmacokinetics of encapsulated drugs, leading to enhanced therapeutic efficacy .

Case Study: Anticancer Activity

A study demonstrated that DEPE-loaded LNPs exhibited significant anticancer properties by effectively delivering siRNA to target cells, resulting in reduced tumor growth in preclinical models. The findings suggest that DEPE not only aids in drug encapsulation but also enhances the therapeutic action of the delivered agents .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of DEPE derivatives. These compounds have shown efficacy against various pathogens, making them potential candidates for developing new antimicrobial therapies .

Immunogenicity and Biocompatibility

DEPE has been noted for its low immunogenicity when used in formulations with biologically active polypeptides or proteins. This characteristic allows for prolonged circulation times and reduced dosing frequency in therapeutic applications, enhancing patient compliance .

Lipid Nanoparticle Formulations

Research has focused on optimizing DEPE formulations to enhance their stability and delivery efficiency. For instance, studies have explored the incorporation of cholesterol and other stabilizers to improve the structural integrity of LNPs .

Comparative Studies on Phospholipids

Comparative analyses between DEPE and other phosphatidylethanolamines have revealed that DEPE exhibits superior membrane-forming capabilities due to its unique fatty acid composition. This property is critical for applications in nanomedicine where membrane stability is paramount .

Table 2: Comparison of Phosphatidylethanolamines

PhospholipidMembrane Formation EfficiencyAnticancer ActivityAntimicrobial Activity
This compound (DEPE)HighYesYes
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)ModerateYesModerate
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)LowNoYes

Q & A

What structural characteristics of DEPE make it suitable for lipid nanoparticle (LNP) formulations in mRNA delivery?

Basic Question
DEPE contains two erucoyl (C22:1) acyl chains, which confer distinct biophysical properties compared to shorter-chain phosphatidylethanolamines (PEs). The long, unsaturated erucoyl chains enhance membrane fluidity and promote hexagonal phase transitions under acidic conditions, facilitating endosomal escape in LNPs . Its conical molecular shape complements cationic lipids (e.g., ionizable lipids) to stabilize bilayer curvature and improve encapsulation efficiency of nucleic acids. DEPE’s primary amine group also enables pH-dependent interactions, critical for fusogenic behavior .

What synthesis and purification strategies are recommended for high-purity DEPE production?

Basic Question
DEPE is synthesized via esterification of sn-glycero-3-phosphoethanolamine with erucoyl chloride derivatives. Key steps include:

  • Acylation : Reacting glycerol-3-phosphoethanolamine with erucic acid anhydrides under nitrogen to avoid oxidation .
  • Purification : Column chromatography (silica gel) using chloroform/methanol/ammonium hydroxide gradients to isolate DEPE from monoacyl or unreacted precursors .
  • Validation : Thin-layer chromatography (TLC) with ninhydrin staining confirms amine group integrity, while HPLC (>99% purity) ensures acyl chain homogeneity .

How can researchers experimentally determine the phase behavior of DEPE in lipid bilayers under varying pH conditions?

Advanced Question
DEPE’s phase transitions (lamellar to hexagonal HII) are pH-dependent. Methodological approaches include:

  • Small-angle X-ray scattering (SAXS) : To identify structural phases (e.g., hexagonal vs. lamellar) by analyzing scattering patterns at pH 4.5–7.4 .
  • Fluorescence anisotropy : Using diphenylhexatriene (DPH) probes to measure membrane fluidity changes during phase transitions .
  • Differential scanning calorimetry (DSC) : Quantifies enthalpy changes during phase transitions, with erucoyl chains showing higher transition temperatures (~45–50°C) than oleoyl analogs .
    Note : DEPE’s long acyl chains may delay phase transitions compared to DOPE; buffer ionic strength should be controlled to mimic physiological conditions .

What formulation parameters optimize DEPE-containing LNPs for pulmonary mRNA delivery?

Advanced Question
Key factors include:

  • Lipid ratios : DEPE is typically combined with cationic lipids (e.g., DLin-MC3-DMA), cholesterol, and PEG-lipids (e.g., DMG-PEG2000) at 20:40:35:5 molar ratios to balance stability and endosomal escape .
  • Particle size control : Microfluidic mixing at 1:3 aqueous-to-organic flow rate achieves 80–100 nm particles, critical for pulmonary uptake .
  • Lyophilization : Trehalose or mannitol as cryoprotectants maintains LNP integrity during dry powder formulation for inhalation .
  • In vitro validation : Transfection efficiency in A549 lung epithelial cells and cytotoxicity assays (e.g., MTT) are essential pre-clinical steps .

How do DEPE’s erucoyl chains impact its miscibility with cholesterol compared to other PEs?

Advanced Question
Erucoyl chains (C22:1) reduce DEPE’s miscibility with cholesterol due to increased acyl chain length and unsaturation. This contrasts with shorter-chain PEs (e.g., DOPE, C18:1), which form more stable complexes with cholesterol. Experimental approaches:

  • Langmuir monolayer assays : Measure surface pressure-area isotherms to assess lipid packing efficiency .
  • NMR spectroscopy : Compare chemical shifts of cholesterol’s 3β-hydroxyl group to quantify binding affinity .
  • Practical implication : Lower cholesterol compatibility may necessitate higher DEPE ratios in LNPs to prevent bilayer destabilization .

What analytical techniques resolve contradictions in DEPE’s membrane fusion efficiency across studies?

Advanced Question
Discrepancies often arise from variations in lipid composition or assay conditions. Resolution strategies:

  • FRET-based fusion assays : Use labeled liposomes (e.g., NBD-Rhodamine) to quantify fusion kinetics under standardized pH and temperature .
  • Cryo-EM : Visualize membrane morphology changes during fusion to distinguish between hemifusion and full pore formation .
  • Control experiments : Include DOPE as a reference to benchmark DEPE’s performance under identical conditions .

How does DEPE’s stability profile compare to DSPE in long-term storage of lipid formulations?

Advanced Question
DEPE’s unsaturated erucoyl chains increase oxidation susceptibility compared to saturated DSPE (C18:0). Mitigation strategies:

  • Antioxidant additives : Incorporate α-tocopherol (0.1% w/w) during formulation .
  • Storage conditions : Lyophilized DEPE-LNPs stored under argon at -80°C retain >90% activity for 12 months, versus 6 months for liquid suspensions .
  • Accelerated stability testing : Monitor malondialdehyde (MDA) levels via thiobarbituric acid assays to quantify oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine
Reactant of Route 2
Reactant of Route 2
1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.